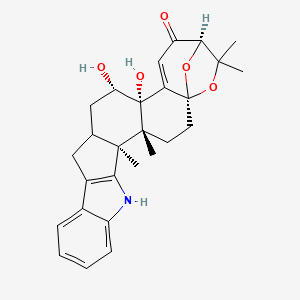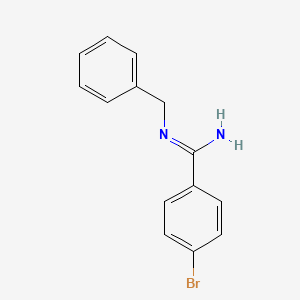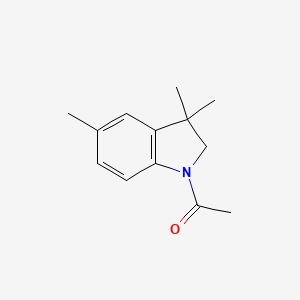
Hydroxypaspalinine, 14-alpha-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxypaspalinine, 14-alpha- is an indolic secondary metabolite first isolated from the fungus Aspergillus nomius by researchers at Iowa University and the USDA in 1993 . It belongs to the paspalinine family of tremorigenic toxins, which are often associated with animal toxicity on pasture . This compound exhibits weak antiinsectan activity .
Métodos De Preparación
Hydroxypaspalinine, 14-alpha- is typically isolated from the sclerotia of Aspergillus nomius . The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. it is known that indole diterpenoids, the class of compounds to which hydroxypaspalinine belongs, are synthesized through a series of cyclization, oxidation, and prenylation reactions starting from a common precursor, 3-geranylgeranylindole .
Análisis De Reacciones Químicas
Hydroxypaspalinine, 14-alpha- undergoes various chemical reactions typical of indole diterpenoids. These reactions include:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at different positions on the indole ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are typically other indole diterpenoid derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
Hydroxypaspalinine, 14-alpha- has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of indole diterpenoids.
Biology: The compound’s weak antiinsectan activity makes it a subject of interest in entomological studies.
Industry: The compound’s potential use in developing antiinsectan agents is being explored.
Mecanismo De Acción
The mechanism of action of hydroxypaspalinine, 14-alpha- involves its interaction with specific molecular targets in insects, leading to its antiinsectan activity . The exact molecular pathways and targets are not fully elucidated, but it is believed to interfere with the normal functioning of the insect’s nervous system .
Comparación Con Compuestos Similares
Hydroxypaspalinine, 14-alpha- is unique among its peers due to its specific structural features and biological activity. Similar compounds include:
Paspalinine: Another member of the paspalinine family with similar tremorigenic properties.
Paxilline: An indole diterpenoid with potent tremorigenic activity.
Janthitrems: Compounds with similar structural features and biological activities.
These compounds share a common indole diterpenoid core structure but differ in their specific functional groups and biological activities .
Propiedades
Fórmula molecular |
C27H31NO5 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
(1S,4R,5S,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one |
InChI |
InChI=1S/C27H31NO5/c1-23(2)22-18(29)13-19-26(32-22,33-23)10-9-24(3)25(4)14(12-20(30)27(19,24)31)11-16-15-7-5-6-8-17(15)28-21(16)25/h5-8,13-14,20,22,28,30-31H,9-12H2,1-4H3/t14?,20-,22-,24+,25+,26-,27-/m0/s1 |
Clave InChI |
JNHPMJVSUJKCKH-LRHBAKDYSA-N |
SMILES isomérico |
C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1([C@H](CC5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)O |
SMILES canónico |
CC1(C2C(=O)C=C3C(O2)(O1)CCC4(C3(C(CC5C4(C6=C(C5)C7=CC=CC=C7N6)C)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14111234.png)


![3-cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14111248.png)

![2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111258.png)
![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B14111263.png)
![1-(3,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111270.png)
![(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine;hydrochloride](/img/structure/B14111278.png)
![4-[2-(7-Heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid](/img/structure/B14111293.png)
![7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111297.png)
![6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14111298.png)
![3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14111305.png)
